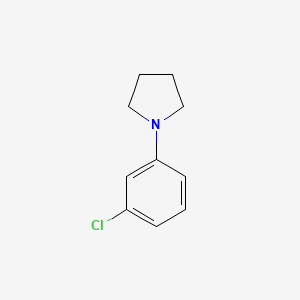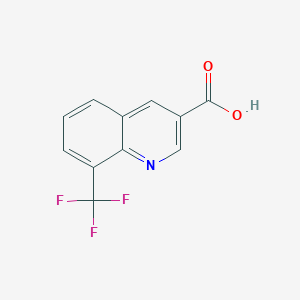
8-(三氟甲基)喹啉-3-羧酸
描述
8-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)quinoline-3-carboxylic acid is1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
The compound has been studied for its corrosion inhibition properties. It has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbs over the metal surface and follows the Langmuir adsorption isotherm .Physical And Chemical Properties Analysis
The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
合成与抗菌活性
- 8-(三氟甲基)喹啉衍生物已被合成,作为潜在的抗菌剂使用。例如,已经开发出各种新型吡唑并[3,4-d]嘧啶衍生物,显示出抗菌和抗真菌活性 (Holla 等人,2006 年)。
- 新型光学纯 α-氨基酸官能化喹诺酮衍生物(包括 7-三氟甲基取代的喹诺酮衍生物)的合成已显示出对革兰氏阳性和革兰氏阴性菌株均具有良好的抗菌活性 (Lingaiah 等人,2012 年)。
化学合成与功能化
- 研究探索了三氟甲基取代的吡啶和喹啉的直接金属化和随后的功能化,为三氟甲基取代的喹啉羧酸的区域选择性制备提供了途径 (Schlosser 和 Marull,2003 年)。
化学传感器与检测
- 喹啉衍生物(如 8-(吡啶-2-基甲氧基)喹啉-2-羧酸)已被用于合成纳米复合材料,用于检测水中的金属离子(如 Cu2+)。这突出了它们在环境监测和安全中的应用 (Li 等人,2016 年)。
用于金属离子萃取的螯合剂
- 具有不同取代基的喹啉-2-羧酸(包括三氟甲基)已被用于制备螯合离子交换剂。这些化合物在萃取金属离子方面表现出高选择性和效率,特别是在镉去除等应用中 (Moberg 等人,1990 年)。
液晶显示器
- 合成的喹啉衍生物(如 3-芳基-1-甲基-8-氧代-8H-蒽并[9,1-gh]喹啉-2-羧酸乙酯)由于其良好的取向参数,已被探索用于液晶显示器 (Bojinov 和 Grabchev,2003 年)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Mode of Action
It’s worth noting that quinoline derivatives have been widely studied for their diverse biological activities, including antibacterial , antifungal, and anti-inflammatory effects. The trifluoromethyl group is known to enhance cell penetration ability .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) value is 1.58, indicating its lipophilicity . These properties suggest that the compound may have good bioavailability.
Result of Action
Quinoline derivatives are known for their potential therapeutic effects, including antibacterial and anti-inflammatory activities.
生化分析
Biochemical Properties
8-(Trifluoromethyl)quinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of 8-(Trifluoromethyl)quinoline-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase reactive oxygen species production and lipid peroxidation in certain cell types . These effects can lead to changes in cell viability and function, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 8-(Trifluoromethyl)quinoline-3-carboxylic acid involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies have shown that it has a favorable binding mode in the active site of various enzymes, leading to their inhibition . This inhibition can alter metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Trifluoromethyl)quinoline-3-carboxylic acid can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-(Trifluoromethyl)quinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that it can reduce cell viability at higher concentrations, indicating potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
8-(Trifluoromethyl)quinoline-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of enzymes involved in glucose metabolism and lipid peroxidation . These interactions can influence metabolic flux and metabolite levels, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 8-(Trifluoromethyl)quinoline-3-carboxylic acid within cells and tissues are important for its biological activity. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it can permeate the blood-brain barrier and is not a substrate for P-glycoprotein . This suggests that it can reach target tissues and exert its effects at specific sites within the body.
Subcellular Localization
The subcellular localization of 8-(Trifluoromethyl)quinoline-3-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
8-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGJRDPCPWCNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562886 | |
| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31588-79-1 | |
| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



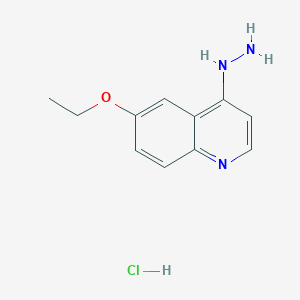
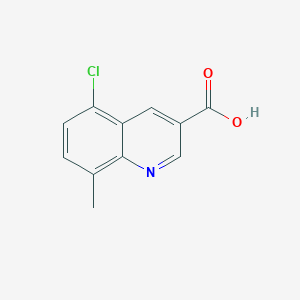
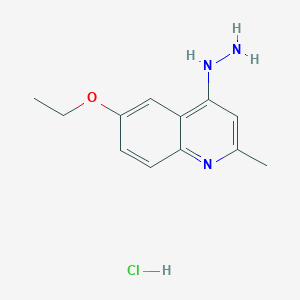

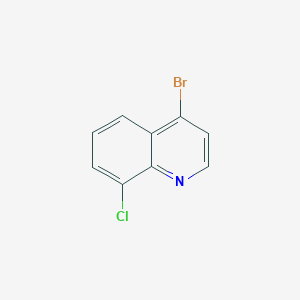
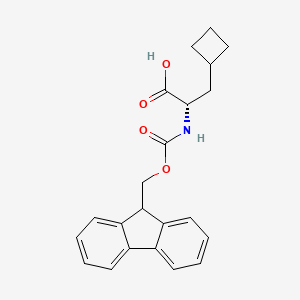

![Diethyl bis[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B1356028.png)
![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)
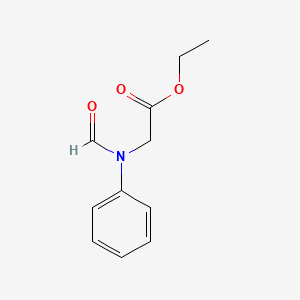

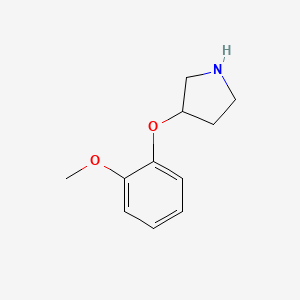
![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)
